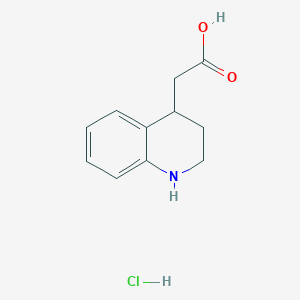

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride

Description

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride is a bicyclic compound comprising a tetrahydroquinoline scaffold fused with an acetic acid moiety at the 4-position, forming a hydrochloride salt. Key characteristics include:

- Molecular Formula: C₁₁H₁₃NO₂·HCl .

- Structural Features: The tetrahydroquinoline core (a partially saturated quinoline derivative) and a carboxylic acid group at the 4-position, protonated as a hydrochloride salt .

- Physicochemical Properties:

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYAICIXSWSGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-63-0 | |

| Record name | 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted acetic acid derivatives .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Tetrahydroquinoline Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism: The placement of the acetic acid group (e.g., 2- vs. For example, 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride may exhibit distinct solubility or receptor-binding profiles compared to the 4-isomer .

Functional Group Variations : Ester derivatives (e.g., methyl esters) enhance lipophilicity, whereas free carboxylic acids improve aqueous solubility. This impacts their utility in medicinal chemistry .

Pharmacologically Active Derivatives

Patented compounds with tetrahydroquinoline cores highlight the scaffold’s versatility:

- Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. This derivative incorporates a benzothiazole-thiazole hybrid, demonstrating enhanced kinase inhibition compared to simpler analogs .

- Example 24 (Patent): A pyrido-pyridazine-tetrahydroquinoline hybrid with adamantane substituents, optimized for CNS permeability .

Comparative Insights:

- Complexity vs. Simplicity: While 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride serves as a foundational building block, its patented derivatives exhibit advanced pharmacological activities due to strategic functionalization (e.g., aromatic substituents, heterocyclic extensions) .

- Synthetic Accessibility : The hydrochloride form is synthetically tractable, enabling scalable production for further derivatization, unlike more complex patented analogs requiring multi-step syntheses .

Physicochemical and Commercial Comparison

| Parameter | This compound | 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic Acid Hydrochloride |

|---|---|---|

| Molecular Weight | 191.09 g/mol (free acid) | 282.17 g/mol |

| Purity (Commercial) | ≥95% | ≥95% |

| Price (50 mg) | €566 (CymitQuimica) | Not listed |

| Biological Data | Limited literature | Pharmacological studies available (e.g., enzyme inhibition) |

- Commercial Viability : The compound is priced competitively (€566/50 mg) but lacks reported pharmacological data, unlike analogs like 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride, which has documented bioactivity .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 227.69 g/mol

- CAS Number : 2174002-63-0

Research indicates that the compound exhibits activity primarily through interactions with various neurotransmitter receptors. Specifically, it has been studied for its effects on:

- Opioid Receptors : The compound has shown affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), suggesting potential analgesic properties. Studies have demonstrated that N-substitutions on the tetrahydroquinoline core can enhance binding affinity and selectivity for these receptors .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Case Studies

- Study on Antinociceptive Properties : A study conducted to evaluate the antinociceptive effects of various tetrahydroquinoline derivatives found that specific analogues displayed significant pain-relieving properties in animal models. The compound was administered intraperitoneally and showed a duration of action similar to established analgesics .

- Receptor Interaction Study : Another investigation focused on the structure-activity relationship (SAR) of N-substituted tetrahydroquinolines. It was found that modifications to the tetrahydroquinoline structure significantly influenced receptor selectivity and potency, providing insights into the design of new analgesics .

Research Findings

Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of tetrahydroquinoline derivatives. The following table summarizes key findings from recent studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride, and how can purity be maximized?

- Methodology :

-

Stepwise Synthesis : Begin with hydrogenation of quinoline derivatives to form the tetrahydroquinoline core, followed by acetylation and subsequent HCl salt formation .

-

Reaction Optimization : Use controlled conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions. For example, catalytic hydrogenation at 60–80°C under 3–5 bar H₂ pressure yields the tetrahydroquinoline intermediate with >85% purity .

-

Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the hydrochloride salt. Purity ≥98% is achievable via these methods .

Synthetic Step Key Parameters Yield Purity Hydrogenation Pd/C, H₂ (5 bar), 70°C 78% 85% Acetylation AcCl, DCM, 0°C → RT 92% 90% Salt Formation HCl (g)/Et₂O, RT 88% 98%

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., tetrahydroquinoline ring protons at δ 1.5–3.0 ppm, acetic acid protons at δ 3.4–3.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and isotopic pattern matching the HCl salt .

- Purity Assessment :

- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. A single peak with >95% area indicates high purity .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets using computational and experimental methods?

- Computational Approaches :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., neurotransmitter transporters, ion channels). Focus on the tetrahydroquinoline core and acetic acid moiety for hydrogen bonding and hydrophobic interactions .

- MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- Experimental Validation :

- Radioligand Binding Assays : Use tritiated analogs to measure affinity (Kd) for targets like σ receptors or monoamine transporters .

- Functional Assays : Evaluate cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .

Q. What strategies address contradictory results in its biological activity across different studies?

- Root-Cause Analysis :

- Batch Variability : Compare purity (HPLC, elemental analysis) and stereochemical consistency (chiral HPLC) across studies .

- Experimental Design : Standardize cell lines (e.g., ATCC-certified), assay conditions (e.g., serum-free media, controlled O₂ levels), and statistical power (n ≥ 3, ANOVA with post-hoc tests) .

- Mechanistic Follow-Up :

- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to uncover off-target effects (e.g., MAPK/ERK activation) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported solubility and stability profiles?

- Method Harmonization :

-

Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4, FaSSIF) at 37°C with shake-flask method and UV quantification .

-

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Cross-Lab Validation : Share samples with independent labs using blinded protocols to eliminate bias .

Condition Solubility (mg/mL) Degradation (%) PBS pH 7.4 12.5 ± 1.2 <5% (4 weeks) FaSSIF 8.3 ± 0.8 15% (4 weeks)

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound’s neuropharmacological potential?

- Theoretical Basis :

- Link to monoamine hypothesis (e.g., serotonin/norepinephrine reuptake inhibition) or σ-1 receptor modulation for neuroprotection .

- Experimental Design :

- Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) to evaluate cognitive outcomes with Morris water maze and immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.